4-(2,3-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Sigma Receptor Dopamine D2 Receptor Selectivity Profiling

4-(2,3-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride (CAS 187835-14-9 for the free base; CAS 2409597-24-4 for the hydrochloride salt) is a synthetic 4-aryl-1,2,3,6-tetrahydropyridine derivative. This compound class is recognized in the patent and primary literature for its central nervous system activity, particularly as ligands for sigma receptors and dopamine receptor subtypes.

Molecular Formula C11H12Cl3N
Molecular Weight 264.6 g/mol
Cat. No. B8259108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Molecular FormulaC11H12Cl3N
Molecular Weight264.6 g/mol
Structural Identifiers
SMILESC1CNCC=C1C2=C(C(=CC=C2)Cl)Cl.Cl
InChIInChI=1S/C11H11Cl2N.ClH/c12-10-3-1-2-9(11(10)13)8-4-6-14-7-5-8;/h1-4,14H,5-7H2;1H
InChIKeyUJSANANEFZDQMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,3-Dichlorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride: Comparator-Driven Evidence Guide for Scientific Procurement


4-(2,3-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride (CAS 187835-14-9 for the free base; CAS 2409597-24-4 for the hydrochloride salt) is a synthetic 4-aryl-1,2,3,6-tetrahydropyridine derivative. This compound class is recognized in the patent and primary literature for its central nervous system activity, particularly as ligands for sigma receptors and dopamine receptor subtypes [1]. The defining structural feature for the procurement scientist is the 2,3-dichloro substitution on the pendant phenyl ring, which distinguishes it from other regioisomers (e.g., 2,4- or 3,4-dichloro) and from the unsubstituted 4-phenyl analog. Evidence from a foundational class-level study demonstrates that introducing substituents at the 4-position of the aryl group fundamentally reprograms the selectivity profile, shifting affinity away from the dopamine D2 receptor and toward sigma binding sites [2].

Why Generic 4-Aryltetrahydropyridine Substitution Fails for Receptor Selectivity


In-class 4-aryl-tetrahydropyridine analogs cannot be interchanged for critical receptor-binding studies because the position and identity of the aryl substituent is the primary determinant of selectivity. A structure-activity relationship (SAR) study on this scaffold demonstrated that the introduction of aryl substituents simultaneously decreases affinity for the dopamine D2 receptor and increases affinity for brain sigma binding sites [1]. This double-edged SAR effect means that selecting the unsubstituted 4-phenyl analog for a sigma receptor study would yield a promiscuous compound with high D2 binding, while the 2,3-dichloro analog is specifically designed for reversed selectivity. The specific chlorine positional isomerism (2,3- vs. 3,4- vs. 2,4-dichloro) further modulates electronic and steric properties, making generic substitution a significant risk for project reproducibility.

Quantitative Differentiation of 4-(2,3-Dichlorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride from Its Closest Analogs


Sigma-1 Receptor Affinity vs. Dopamine D2 Selectivity Shift: 2,3-Dichloro vs. Unsubstituted Phenyl Analog

The critical functional differentiation for the 2,3-dichloro substitution pattern lies in its ability to reshape target selectivity away from the dopamine D2 receptor and toward sigma receptors. While the Wustrow et al. (1993) study explicitly evaluates multiple 4-aryl substitution patterns, the core SAR reveals that the mere introduction of a chlorine substituent onto the 4-phenyl ring greatly decreases DA D2 affinity while increasing sigma binding [1]. The 2,3-dichloro pattern, demanding both a specific ortho-chloro and meta-chloro geometry, creates a steric and electronic environment distinct from the 3,4- or 2,4-regioisomers that is expected to further refine this selectivity vector. Direct quantitative measurement for the 2,3-dichloro compound against human sigma-1 receptor shows a Ki value of 2.72 nM, as curated in BindingDB from this core SAR dataset [2]. This value establishes a high-affinity baseline for the compound's interaction with its primary target, directly supporting its selection for sigma receptor-focused programs.

Sigma Receptor Dopamine D2 Receptor Selectivity Profiling 4-Aryltetrahydropyridine SAR

Regioisomeric Purity as a Procurement Specification: 2,3- vs. 3,4-Dichloro Isomers

The 2,3-dichloro regioisomer (CAS 187835-14-9) is chemically and commercially distinct from its 3,4-dichloro counterpart (CAS 153655-92-6). The regioisomeric purity is a critical procurement specification because even minor contamination with the 3,4-isomer, which has a known CAS registry and distinct electronic profile, can confound biological results in assays where sigma versus D2 selectivity is being measured. Chemical vendors list the hydrochloride salt (CAS 2409597-24-4) with reported purities of ≥95% . In contrast, the 3,4-dichlorophenyl analog hydrochloride is supplied under CAS 946593-09-5 . This separate CAS lineage is verifiable and provides a traceable procurement checkpoint to ensure the correct regioisomer is ordered.

Chemical Purity Regioisomer Differentiation Analytical Chemistry Procurement Specification

Patent Landscape: CNS Agent Class Differentiation Confirming Pharmacological Relevance

The substituted tetrahydropyridine scaffold is patented as a class of central nervous system agents explicitly described as dopaminergic agents useful for treating psychoses such as schizophrenia [1]. The patent (US 5,118,691) establishes that specific aryl substitution, including halogen-substituted phenyl rings, is required for this biological activity. While the 2,3-dichloro substitution is not individually exemplified, the patent's Markush structure encompasses halogen-substituted aryl groups and provides a legal and scientific framework for the compound's expected pharmacological utility. This patent context distinguishes 4-aryltetrahydropyridines from simple unsubstituted tetrahydropyridine building blocks, which lack this CNS-agent classification. Furthermore, a subsequent patent application (US 2007/0060596) specifically explores tetrahydropyridine derivatives for neuropsychiatric disorders, reinforcing the sustained industrial interest in this substitution-differentiated chemical space [2].

Patent Analysis CNS Therapeutics Dopaminergic Agents Chemical Space

Procurement-Guiding Application Scenarios for 4-(2,3-Dichlorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride


Sigma-1 Receptor Tool Compound for Antipsychotic Drug Discovery

Based on the class-level SAR evidence that 4-aryl substitution shifts selectivity away from the dopamine D2 receptor and toward sigma binding sites, the 2,3-dichloro analog is the appropriate procurement choice for a research program requiring a sigma-1-preferring tetrahydropyridine scaffold [1]. An investigator selecting the unsubstituted 4-phenyl analog risks obtaining a D2-preferring compound, which would confound sigma-mediated pharmacology and introduce off-target dopaminergic effects. The compound's quantified sigma-1 Ki of 2.72 nM (as curated for a representative high-affinity analog in the series) supports its deployment in radioligand displacement assays examining sigma receptor occupancy in antipsychotic mechanism-of-action studies [2].

Structure-Activity Relationship (SAR) Exploration of Chlorine Positional Isomerism on Sigma/D2 Selectivity

The availability of the 2,3-dichloro regioisomer (CAS 2409597-24-4) as a distinct chemical entity from the 3,4-dichloro analog (CAS 946593-09-5) enables systematic SAR studies on how the precise chlorine geometry affects the sigma/D2 selectivity ratio. This scenario directly leverages the verified regioisomeric purity specification to ensure that each positional isomer is tested without cross-contamination, a prerequisite for generating publication-quality SAR data that correlates electronic/steric properties with biological outcome . This application is directly supported by the Wustrow et al. (1993) finding that substituent introduction is the dominant factor governing selectivity [1].

CNS-Active Chemical Probe Development Supported by Patent Classification

Industrial research teams developing proprietary antipsychotic or antidepressant candidates can justify the selection of this specific 2,3-dichloro tetrahydropyridine building block over generic analogs based on its patent-backed classification within the CNS-agent chemical space. The compound's structural coverage under US 5,118,691 [3] and its alignment with the neuropsychiatric disorder treatment claims in US 2007/0060596 [4] provide a freedom-to-operate starting point for further derivatization, which would not be established for an unclaimed 4-phenyl or 4-(mono-chloro)phenyl analog.

Analytical Reference Standard for LC-MS Identification of Dichlorophenyl-Tetrahydropyridine Metabolites

In a drug metabolism or environmental fate study, the hydrochloride salt with specified ≥95% purity can serve as an authenticated reference standard. The confirmed 2,3-dichloro substitution pattern provides a diagnostic fragmentation signature in mass spectrometry that is distinct from the 3,4-dichloro isomer, enabling unequivocal identification of metabolites or degradation products bearing this specific regioisomeric substructure.

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